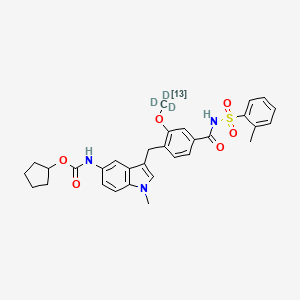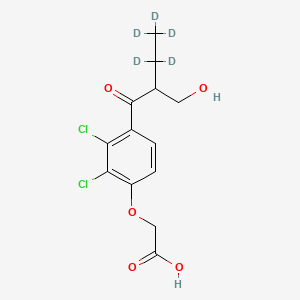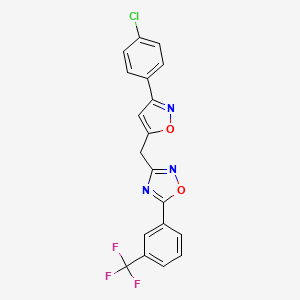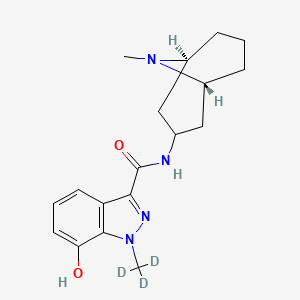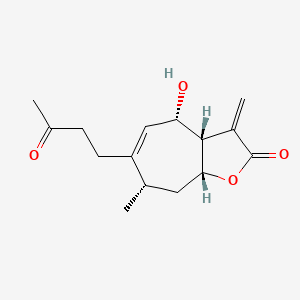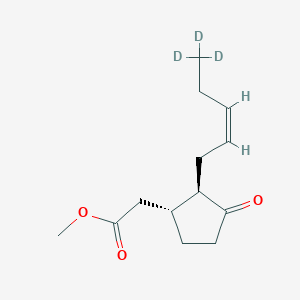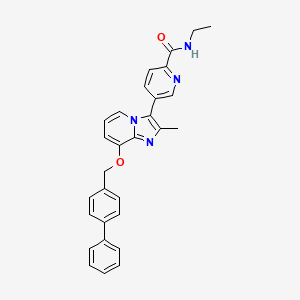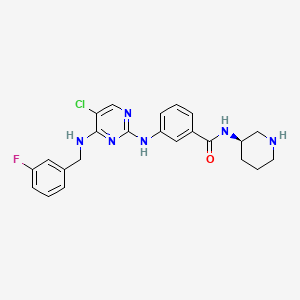
Trk-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trk-IN-9 is a potent inhibitor of tropomyosin receptor kinases (TRK), specifically targeting TRKA, TRKB, and TRKC. These kinases are involved in the regulation of neuronal growth, differentiation, and survival. This compound has shown significant anticancer and antiproliferative activities, making it a valuable compound in cancer research .
Métodos De Preparación
The synthesis of Trk-IN-9 involves several steps, typically starting with the preparation of the core structure, followed by functional group modifications. The synthetic route often includes the use of 2,4-diaminopyrimidine scaffold, which is a common structure in TRK inhibitors . The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the compound. This often involves optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Trk-IN-9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Trk-IN-9 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the structure-activity relationship of TRK inhibitors.
Biology: Investigated for its role in neuronal growth and differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers with TRK gene fusions.
Industry: Utilized in the development of diagnostic tools and imaging agents for cancer detection
Mecanismo De Acción
Trk-IN-9 exerts its effects by inhibiting the phosphorylation of TRK receptors, thereby blocking downstream signaling pathways such as the MAPK, PI3K, and PLCγ pathways. This inhibition leads to the induction of apoptosis and the inhibition of cell proliferation in cancer cells that overexpress TRK receptors .
Comparación Con Compuestos Similares
Trk-IN-9 is compared with other TRK inhibitors such as larotrectinib and entrectinib. While all these compounds target TRK receptors, this compound is unique in its specific structure and binding affinity. Similar compounds include:
Larotrectinib: An orally administered TRK inhibitor used for treating TRK fusion-positive cancers.
Entrectinib: Another TRK inhibitor with a broader spectrum, also targeting ROS1 and ALK receptors
This compound stands out due to its potent inhibition of TRK phosphorylation and its potential for use in various research and therapeutic applications.
Propiedades
Fórmula molecular |
C23H24ClFN6O |
|---|---|
Peso molecular |
454.9 g/mol |
Nombre IUPAC |
3-[[5-chloro-4-[(3-fluorophenyl)methylamino]pyrimidin-2-yl]amino]-N-[(3R)-piperidin-3-yl]benzamide |
InChI |
InChI=1S/C23H24ClFN6O/c24-20-14-28-23(31-21(20)27-12-15-4-1-6-17(25)10-15)30-18-7-2-5-16(11-18)22(32)29-19-8-3-9-26-13-19/h1-2,4-7,10-11,14,19,26H,3,8-9,12-13H2,(H,29,32)(H2,27,28,30,31)/t19-/m1/s1 |
Clave InChI |
DUAIEVYTIKHMGW-LJQANCHMSA-N |
SMILES isomérico |
C1C[C@H](CNC1)NC(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)NCC4=CC(=CC=C4)F)Cl |
SMILES canónico |
C1CC(CNC1)NC(=O)C2=CC(=CC=C2)NC3=NC=C(C(=N3)NCC4=CC(=CC=C4)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


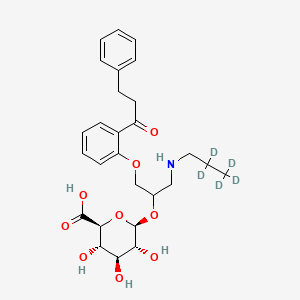

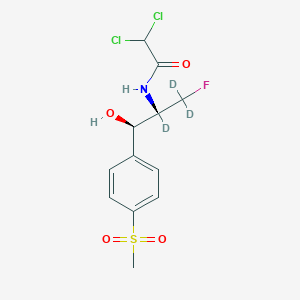
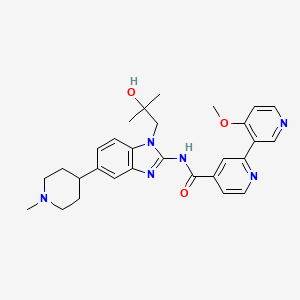
![(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)
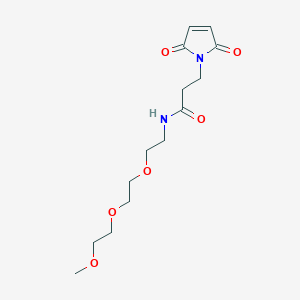
![N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide](/img/structure/B12421786.png)
